L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine
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Overview
Description
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine is a peptide compound composed of six amino acids: isoleucine, threonine, leucine, valine, methionine, and leucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may enhance or inhibit enzyme activity, alter receptor signaling, or affect protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-threonyl-L-leucyl-L-isoleucyl-L-methionyl-L-leucine: Similar structure but different sequence.
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-alanine: Similar structure with alanine replacing one leucine.
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-phenylalanine: Similar structure with phenylalanine replacing one leucine.
Uniqueness
L-Isoleucyl-L-threonyl-L-leucyl-L-valyl-L-methionyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of methionine, for example, allows for oxidation reactions that can modulate the peptide’s function. Additionally, the combination of hydrophobic (leucine, isoleucine, valine) and polar (threonine) residues contributes to its unique interaction profile with biological targets.
Properties
CAS No. |
492428-21-4 |
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Molecular Formula |
C32H60N6O8S |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H60N6O8S/c1-11-19(8)24(33)29(42)38-26(20(9)39)31(44)35-22(14-16(2)3)28(41)37-25(18(6)7)30(43)34-21(12-13-47-10)27(40)36-23(32(45)46)15-17(4)5/h16-26,39H,11-15,33H2,1-10H3,(H,34,43)(H,35,44)(H,36,40)(H,37,41)(H,38,42)(H,45,46)/t19-,20+,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
UWVGLSSFGAPUAQ-HYSRUFNASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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